An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol
An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol
This technical guide provides a comprehensive overview of the primary synthesis protocols for 2-(isopropylamino)ethanol, a crucial intermediate in the production of various pharmaceuticals, agrochemicals, and emulsifiers.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data summaries, and visual representations of the synthesis pathways and workflows.
Introduction
2-(Isopropylamino)ethanol, also known as N-isopropylethanolamine, is a secondary amino alcohol with the chemical formula C5H13NO.[3] It is a colorless to amber-colored liquid that is soluble in water.[2][3][4] Its utility as a building block in organic synthesis stems from the presence of both a secondary amine and a primary alcohol functional group, allowing for a variety of subsequent chemical modifications.[5] This guide details two prominent methods for its synthesis: reductive amination and a vapor-phase catalytic reaction.
Synthesis Protocols
Two primary methods for the synthesis of 2-(isopropylamino)ethanol are detailed below: reductive amination of ethanolamine (B43304) and acetone (B3395972), and a vapor-phase catalytic reaction.
Method 1: Reductive Amination of Ethanolamine and Acetone
This classic and well-documented laboratory procedure involves the reaction of ethanolamine with acetone in the presence of a platinum catalyst and hydrogen gas to form the desired product.[6] This method is a type of reductive amination, where a carbonyl group is converted to an amine via an intermediate imine.[7]
Experimental Protocol:
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Catalyst Preparation: In a 1-liter reduction bottle, 0.5 g of platinum oxide catalyst and 50 ml of absolute ethanol (B145695) are combined. The bottle is connected to a low-pressure hydrogen tank and the system is purged by alternately evacuating and filling with hydrogen twice. Hydrogen is then introduced until the pressure reaches 1–2 atm, and the mixture is shaken for 20–30 minutes to reduce the platinum oxide.[6]
-
Reaction Mixture Preparation: A solution of 61.0 g (1.0 mole) of ethanolamine, 75.4 g (1.3 moles) of acetone, and 100 ml of absolute ethanol is prepared.[6]
-
Reaction Execution: The shaker is stopped, and air is admitted into the reduction bottle. The prepared solution of ethanolamine and acetone is then rinsed into the reduction bottle with an additional 50 ml of absolute ethanol. The apparatus is again purged with hydrogen twice. The bottle is then shaken under a hydrogen pressure of 1-2 atm. The reaction is monitored by observing the uptake of hydrogen.[6]
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Work-up and Purification: Upon completion of the reaction, the hydrogen is replaced with air, and the catalyst is removed by filtration. The reaction bottle is rinsed with 75 ml of benzene, which is also passed through the filter. The combined filtrate is transferred to a 500-ml modified Claisen flask, and the bulk of the solvent is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to yield the final product.[6]
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Reactants | ||
| Ethanolamine | 61.0 g (1.0 mole) | [6] |
| Acetone | 75.4 g (1.3 moles) | [6] |
| Catalyst | ||
| Platinum Oxide | 0.5 g | [6] |
| Solvent | ||
| Absolute Ethanol | 200 ml (total) | [6] |
| Benzene (for rinsing) | 100 ml (total) | [6] |
| Reaction Conditions | ||
| Hydrogen Pressure | 1–2 atm | [6] |
| Product | ||
| 2-Isopropylaminoethanol Yield | 97–98 g | [6] |
| Boiling Point | 86–87°C at 23 mm Hg | [6] |
Method 2: Vapor-Phase Catalytic Reaction
An alternative, industrially scalable method involves the vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal catalyst.[1][8] This continuous process offers high efficiency and throughput.[1]
Experimental Protocol:
-
Catalyst Loading: A reaction tube is filled with a catalyst containing a noble metal, such as 0.5 wt% platinum on alumina (B75360) pellets.[1]
-
Reactant Feed: A mixture of 2-aminoethanol and acetone, along with hydrogen gas, is continuously fed into the reaction tube. A typical molar ratio of 2-aminoethanol:acetone:hydrogen is 1:3:9.[1]
-
Reaction Conditions: The reaction is carried out at a temperature of 100–150°C.[1]
-
Product Collection and Analysis: The reaction gas exiting the tube is absorbed in cooled water. The resulting absorption solution is then analyzed by gas chromatography to determine the conversion of the starting material and the yield of the product.[1]
Quantitative Data for Vapor-Phase Catalytic Reaction:
| Parameter | Value | Reference |
| Reactants (Molar Ratio) | ||
| 2-Aminoethanol | 1 | [1] |
| Acetone | 3 | [1] |
| Hydrogen | 9 | [1] |
| Catalyst | ||
| Platinum on Alumina | 0.5 wt% | [1] |
| Reaction Conditions | ||
| Temperature | 100–150°C | [1] |
| Product | ||
| 2-Aminoethanol Conversion | 100% | [1] |
| 2-Isopropylaminoethanol Yield | 96.0% | [1] |
Visualizing the Synthesis
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Reductive amination synthesis pathway.
Caption: Experimental workflow for reductive amination.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(isopropylamino)ethanol is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H13NO | [3][5] |
| Molecular Weight | 103.16 g/mol | [3][5] |
| Appearance | Colorless to amber liquid | [2][3][9] |
| Boiling Point | 170.4–172 °C at 760 mmHg | [2][4] |
| Melting Point | 15.85 °C | [4] |
| Density | 0.875–0.92 g/cm³ at 25 °C | [2][4] |
| Flash Point | 70.3–78 °C | [2][4] |
| Refractive Index | n20/D 1.441 | [2][4] |
| Water Solubility | Soluble | [4] |
Conclusion
The synthesis of 2-(isopropylamino)ethanol can be effectively achieved through multiple routes, with reductive amination being a well-established laboratory method and vapor-phase catalysis offering an efficient industrial alternative. The choice of method depends on the desired scale of production and available resources. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this versatile chemical intermediate.
References
- 1. WO2014013706A1 - Method for producing 2-(isopropylamino)ethanol - Google Patents [patents.google.com]
- 2. 2-(ISOPROPYLAMINO)ETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2-(Diisopropylamino)ethanol|High-Purity Reagent [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. US9102587B2 - Method for producing 2-(isopropylamino)ethanol - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
